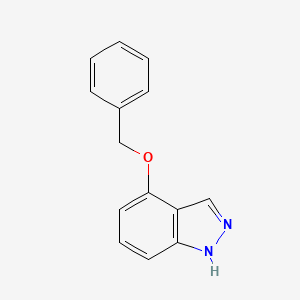

4-(Benzyloxy)-1h-indazole

Übersicht

Beschreibung

4-(Benzyloxy)-1h-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The structure of this compound consists of an indazole core with a benzyloxy group attached to the fourth position. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1h-indazole typically involves the reaction of 4-hydroxyindazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group on the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-1h-indazole undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Benzyloxy group converts to benzaldehyde or benzoic acid.

Reduction: Benzyloxy group converts to benzyl group.

Substitution: Introduction of halogens, nitro groups, or other substituents on the indazole ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(Benzyloxy)-1H-indazole features an indazole core with a benzyloxy substituent, which enhances its chemical reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 225.27 g/mol. The unique structural characteristics contribute to its diverse applications in synthesis and biological activity.

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in organic chemistry.

- Reactivity : The benzyloxy group can be easily modified, allowing for the introduction of different functional groups, which can lead to the development of new compounds with tailored properties.

Biology

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This suggests its potential use in developing new antimicrobial agents.

- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cancer progression. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including HeLa and K562 cells.

Medicine

- Drug Development : The compound is being investigated for its potential as a lead compound in drug development, particularly for diseases such as cancer and infections. Its mechanism of action often involves the modulation of enzyme activity or receptor binding.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neurons from degeneration, indicating potential applications in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.15 | K562 (Chronic Myeloid Leukemia) |

| 4-(Benzyloxy)-3-iodo-1H-indazole | 5.2 | HeLa (Cervical Cancer) |

| Compound X | 3.5 | Breast Cancer |

Table 2: Mechanism of Action Insights

| Mechanism | Description |

|---|---|

| Kinase Inhibition | Disruption of signaling pathways critical for cell survival and proliferation |

| Apoptosis Induction | Induces programmed cell death in cancer cells |

| Cell Cycle Arrest | Causes G0/G1 phase arrest, reducing S phase cell population |

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on the K562 cell line, revealing an IC50 value of 5.15 µM. The compound induced apoptosis in a dose-dependent manner and caused G0/G1 phase cell cycle arrest.

Case Study 2: Neuroprotective Effects

In research focused on neurodegenerative diseases, derivatives of this compound demonstrated protective effects on human motor neurons under stress conditions, suggesting therapeutic potential for conditions like ALS.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-1h-indazole involves its interaction with specific molecular targets in biological systems. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The indazole core can interact with various biological pathways, influencing processes such as cell signaling, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Benzyloxy)benzyl chloride

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)phenol

Uniqueness

4-(Benzyloxy)-1h-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of the benzyloxy group further enhances its reactivity and potential applications in various fields. Compared to similar compounds, this compound offers a versatile platform for chemical modifications and biological studies.

Biologische Aktivität

4-(Benzyloxy)-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound features a benzyloxy group at the 4-position of the indazole ring, which influences its chemical reactivity and biological interactions. The synthesis of this compound typically involves cyclization methods using hydrazides or hydrazones with various starting materials, such as 1,2-diketones or aldehydes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its role as an inhibitor of key enzyme systems. Notably, derivatives of indazole compounds have shown potential as inhibitors for:

- Monoamine oxidase B (MAO-B) : Relevant in neuropharmacology.

- Nitric oxide synthase (NOS) : Important for cardiovascular research.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in neurotransmitter regulation.

- Receptor interaction : Potential interactions with various receptors influencing cellular signaling pathways.

Table 1: Biological Activities of this compound Derivatives

Note : TBD indicates that specific IC50 values are still under investigation.

In Vitro Studies

Recent studies have demonstrated the potential neuroprotective effects of indazole derivatives, including this compound. For instance, certain derivatives showed low neurotoxicity against human neuroblastoma cell lines (SH-SY5Y) and were capable of penetrating the blood-brain barrier (BBB) . These findings suggest that compounds derived from indazole may be promising candidates for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the indazole core significantly affect biological activity. The presence of the benzyloxy group at position four enhances certain interactions compared to other derivatives lacking this substitution.

Table 2: Comparison of Indazole Derivatives

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy substitution | MAO-B inhibitor |

| 5-Nitro-1H-indazole | Nitro group at position five | Stronger anti-inflammatory effects |

| 3-(Benzyloxy)-5-nitro-1H-indazole | Combination of benzyloxy and nitro | Enhanced bioactivity |

Eigenschaften

IUPAC Name |

4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYOLSBHUABXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630903 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850364-08-8 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic methods were used to confirm the structure of 4-(Benzyloxy)-1H-indazole?

A1: The research article states that the structure of this compound was confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS) [].

Q2: What is the reported overall yield of the synthesized this compound?

A2: The five-step synthesis route, starting from 2-methyl-3-nitrophenol, resulted in a total yield of 76.3% for this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.